molecular formula C11H13FO2S B7939263 3-(3-Fluoro-4-methoxyphenyl)thiolan-3-ol

3-(3-Fluoro-4-methoxyphenyl)thiolan-3-ol

Cat. No.: B7939263
M. Wt: 228.28 g/mol
InChI Key: NZMYYKWXSLEYGF-UHFFFAOYSA-N
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Description

3-(3-Fluoro-4-methoxyphenyl)thiolan-3-ol (CAS: 1538909-92-0) is a fluorinated thiolane derivative featuring a five-membered sulfur-containing ring (thiolane) substituted with a fluoro-methoxy aromatic group at the 3-position. Its molecular formula is C₁₁H₁₃FO₂S, with a molecular weight of 228.28 g/mol. The compound’s structure combines electron-withdrawing fluorine and electron-donating methoxy groups, which influence its physicochemical properties and reactivity.

Properties

IUPAC Name

3-(3-fluoro-4-methoxyphenyl)thiolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2S/c1-14-10-3-2-8(6-9(10)12)11(13)4-5-15-7-11/h2-3,6,13H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMYYKWXSLEYGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2(CCSC2)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Thiolane Family

3-(3-Methoxyphenyl)-4-methylthiolan-3-ol
  • Molecular Formula : C₁₂H₁₆O₂S
  • Molecular Weight : 224.32 g/mol
  • Key Differences :
    • Replaces the 3-fluoro substituent with a methyl group on the aromatic ring.
    • Adds a methyl group at the 4-position of the thiolane ring.
  • The methyl group enhances lipophilicity, which may improve membrane permeability but reduce metabolic stability .
Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(3-fluoro-4-methoxyphenyl)propanoate
  • Structure: Features the same 3-fluoro-4-methoxyphenyl group but conjugated to a propanoate ester and isoindolinone moiety.
  • Synthetic Relevance : Prepared via photocatalytic functionalization, highlighting advanced synthetic methodologies for fluorophenyl derivatives .

Heterocyclic Analogues with Varied Ring Systems

[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol
  • Molecular Formula: C₁₂H₁₆FNO₂
  • Molecular Weight : 237.26 g/mol
  • Key Differences: Replaces the thiolane ring with a pyrrolidine (nitrogen-containing five-membered ring). The hydroxyl group is positioned on a pyrrolidine-methanol backbone.
  • Applications :
    • Widely used in pharmaceutical research due to enhanced hydrogen-bonding capabilities from the pyrrolidine ring, improving interactions with biological targets .
2-(4-Aminopiperidin-1-yl)-7-(3-fluoro-4-methoxyphenyl)-4H-pyrido[1,2-a]pyrimidin-4-one
  • Structure: A complex pyrido-pyrimidinone derivative with the same fluoromethoxyphenyl group.
  • Implications : Demonstrates the versatility of the 3-fluoro-4-methoxyphenyl motif in larger heterocyclic systems, often explored for kinase inhibition or antimicrobial activity .

Functional Group Variations

3-(3-FLUORO-4-METHOXYPHENYL)-1H-PYRAZOLE-5-CARBOXYLIC ACID ETHYL ESTER
  • Structure : Incorporates a pyrazole ring with an ester functional group.
  • Applications : The ester group enhances solubility, making it suitable for agrochemical or prodrug applications .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Ring Type Functional Groups Key Applications/Notes
3-(3-Fluoro-4-methoxyphenyl)thiolan-3-ol C₁₁H₁₃FO₂S 228.28 Thiolane Fluoro, Methoxy, Alcohol Discontinued; research chemical
3-(3-Methoxyphenyl)-4-methylthiolan-3-ol C₁₂H₁₆O₂S 224.32 Thiolane Methoxy, Methyl, Alcohol Higher lipophilicity
[3-(3-Fluoro-4-methoxyphenyl)pyrrolidin-3-yl]methanol C₁₂H₁₆FNO₂ 237.26 Pyrrolidine Fluoro, Methoxy, Alcohol Pharmaceutical building block
Ethyl 2-(1,3-dioxoisoindolin-2-yl)-3-(3-fluoro-4-methoxyphenyl)propanoate C₂₂H₁₉FNO₆ 436.39 - Fluoro, Methoxy, Ester, Isoindolinone Photocatalyzed synthesis

Key Research Findings

  • Synthetic Challenges : The discontinued status of this compound may reflect difficulties in scalability or purification, as fluorinated thiolanes require specialized reagents (e.g., InCl₃ in triazole synthesis ).
  • Biological Activity : Fluorine enhances target binding but may increase toxicity, whereas methoxy groups improve solubility. Pyrrolidine derivatives outperform thiolanes in drug discovery due to better pharmacokinetic profiles .
  • Structural Flexibility : The 3-fluoro-4-methoxyphenyl group is adaptable across heterocycles, enabling diverse applications in medicinal and materials chemistry .

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